molecular formula C16H26N2O2 B7450918 N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide

N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide

Cat. No. B7450918
M. Wt: 278.39 g/mol
InChI Key: QTCSPEYPBIMYDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide is not fully understood. However, it is believed to act as a modulator of the cholinergic system and may also have an impact on the glutamatergic system.
Biochemical and Physiological Effects:
N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide has been shown to have several biochemical and physiological effects. It has been found to increase acetylcholine levels in the brain, which may improve cognitive function. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide in lab experiments is its potential to improve cognitive function. It may also have applications in the study of cancer and inflammation. However, one of the limitations of using this compound is its complex synthesis process, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-inflammatory and anti-cancer properties and its potential use in the treatment of these diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide is a complex process that involves several steps. The first step involves the reaction of 1,4-dihydropyridine with an aldehyde to form a spirocyclic intermediate. The intermediate is then reacted with N-ethyl-N-(2-oxoethyl)prop-2-enamide to form the final product.

Scientific Research Applications

N-ethyl-N-(2-{9-methyl-6-azaspiro[3.5]nonan-6-yl}-2-oxoethyl)prop-2-enamide has potential applications in various scientific research fields. It has shown promising results in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been used in the study of cancer and inflammation.

properties

IUPAC Name

N-ethyl-N-[2-(9-methyl-6-azaspiro[3.5]nonan-6-yl)-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-4-14(19)17(5-2)11-15(20)18-10-7-13(3)16(12-18)8-6-9-16/h4,13H,1,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCSPEYPBIMYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCC(C2(C1)CCC2)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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